molecular formula C12H19NO4 B8632865 tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate

tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate

Cat. No.: B8632865
M. Wt: 241.28 g/mol
InChI Key: HNPOSBLBOOYMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate is an organic compound that features a pyrroline ring substituted with tert-butoxycarbonyl and acetoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of flow microreactor systems, which allow for efficient and sustainable synthesis

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrroline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can act as a protective group, stabilizing the compound and preventing unwanted reactions. This allows for selective reactions to occur, facilitating the synthesis of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate is unique due to its combination of the pyrroline ring with tert-butoxycarbonyl and acetoxymethyl groups. This unique structure imparts specific reactivity and stability, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl 3-(acetyloxymethyl)-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C12H19NO4/c1-9(14)16-8-10-5-6-13(7-10)11(15)17-12(2,3)4/h5H,6-8H2,1-4H3

InChI Key

HNPOSBLBOOYMLT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled solution of 4.13 g (20.7 mmol) 3-hydroxymethyl-2,5-dihydro-pyrrole-1-carboxylic acid tert-butylester and 244 mg (2 mmol) DMAP in 50 ml pyridine was added 3.06 g (30 mmol) acetic anhydride. The mixture was stirred for 30 min at 0° C., then for additional 60 min at room temperature. The mixture was poured on ice and extracted twice with ether. The combined organic layers were evaporated in vacuo, dissolved in ether, washed with sat. CuSO4, water and brine and dried over MgSO4. Evaporation and bulb-to-bulb distillation gave 4.82 g (97%) 3-acetoxymethyl-2,5-dihydro-pyrrole-1-carboxylic acid tert.-butylester as a colorless oil, b.p. 105° C. (0.2 mbar).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step One
Name
Quantity
244 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step Two

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